molecular formula C11H10ClNO2 B184412 Ethyl 6-Chloroindole-2-carboxylate CAS No. 27034-51-1

Ethyl 6-Chloroindole-2-carboxylate

Cat. No. B184412
CAS RN: 27034-51-1
M. Wt: 223.65 g/mol
InChI Key: FSMZLIBWSAMADK-UHFFFAOYSA-N
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Patent
US08053457B2

Procedure details

The title compound is prepared according to a published literature procedure (see J. Med. Chem. 2005, 48, 995-1018.) A solution of 6-chloro-1H-indole-2-carboxylic acid ethyl ester (5.0 g, 22.4 mmol) (commercially available from 3D Medical Systems Inc.) and POCl3 (2.46 mL, 26.8 mmol) in DMF (15 mL) is heated at 50° C. for 28 h. After completion, the reaction mixture is quenched by aqueous NaHCO3, Et2O is added and the organic layer is washed with brine, dried over MgSO4 and evaporated in vacuo. Silica gel flash chromatography of the residue affords the title compound as a colorless powder; ES-MS: M−=250.1; HPLC: AtRet=4.67 min.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
3D
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.46 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[NH:7][C:8]2[C:13]([CH:14]=1)=[CH:12][CH:11]=[C:10]([Cl:15])[CH:9]=2)=[O:5])[CH3:2].O=P(Cl)(Cl)Cl.CN([CH:24]=[O:25])C>>[CH2:1]([O:3][C:4]([C:6]1[NH:7][C:8]2[C:13]([C:14]=1[CH:24]=[O:25])=[CH:12][CH:11]=[C:10]([Cl:15])[CH:9]=2)=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)OC(=O)C=1NC2=CC(=CC=C2C1)Cl
Step Two
Name
3D
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
2.46 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
15 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound is prepared
CUSTOM
Type
CUSTOM
Details
After completion, the reaction mixture is quenched by aqueous NaHCO3, Et2O
ADDITION
Type
ADDITION
Details
is added
WASH
Type
WASH
Details
the organic layer is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1NC2=CC(=CC=C2C1C=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.